molecular formula C11H18O3 B3045284 3-Oxaspiro[5.5]undecane-9-carboxylic acid CAS No. 10428-85-0

3-Oxaspiro[5.5]undecane-9-carboxylic acid

Cat. No.: B3045284
CAS No.: 10428-85-0
M. Wt: 198.26
InChI Key: ZBFIZLGIVGJKLH-UHFFFAOYSA-N
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Description

Overview of Spirocyclic Systems in Organic Chemistry

Spirocyclic compounds are a fascinating class of molecules characterized by a unique structural feature: two rings connected by a single, common atom known as the spiro atom. tandfonline.comnih.gov This tetrahedral spiro-carbon atom confers a rigid, three-dimensional geometry upon the molecule. researchgate.netacs.org Unlike fused or bridged ring systems, the two rings in a spiro compound are orthogonally oriented to each other. researchgate.net

This inherent three-dimensionality is a key advantage, allowing for the projection of functional groups in distinct spatial directions, which is highly valuable in fields like drug discovery and materials science. tandfonline.combldpharm.com Spirocyclic scaffolds are prevalent in a wide array of natural products, including alkaloids and terpenoids, which have evolved to interact with complex biological targets like proteins. tandfonline.comresearchgate.netnih.gov Consequently, the incorporation of spirocyclic motifs into synthetic molecules is a growing strategy in medicinal chemistry to enhance properties such as target binding, solubility, and metabolic stability. acs.orgbldpharm.com The structural complexity and synthetic challenge associated with the quaternary spiro center have also made them compelling targets for organic chemists. tandfonline.comresearchgate.net

Significance of Carboxylic Acid Moieties in Chemical Synthesis

The carboxylic acid group (–COOH) is one of the most important functional groups in organic chemistry. ncert.nic.in It consists of a carbonyl group (C=O) and a hydroxyl group (–OH) attached to the same carbon atom. This functional group is widespread in nature, being a key component of amino acids and fatty acids. wikipedia.org

In chemical synthesis, the carboxylic acid moiety serves as a versatile building block. Its acidity allows it to participate in acid-base reactions, forming carboxylate salts which can improve water solubility. wikipedia.orgresearchgate.net The group can be readily converted into a wide range of derivatives, including esters (via reaction with alcohols), amides (via reaction with amines), and acid anhydrides. wikipedia.orgresearchgate.net These transformations are fundamental in the synthesis of polymers, pharmaceuticals, and agrochemicals. researchgate.netresearchgate.net Furthermore, the carboxylic acid group can be reduced to form primary alcohols or can be involved in various carbon-carbon bond-forming reactions, making it a cornerstone of multistep organic synthesis. wikipedia.orglibretexts.org

Structural Context of 3-Oxaspiro[5.5]undecane-9-carboxylic acid within Spiroketals and Cyclic Ethers

The compound This compound belongs to the family of spirocyclic ethers. Its systematic name reveals its precise structure. The "spiro[5.5]undecane" portion indicates a spirocyclic system with a total of eleven carbon atoms (including the spiro atom), composed of two six-membered rings. wikipedia.org The "3-Oxa" prefix specifies that one of these rings is a cyclic ether, specifically a tetrahydropyran (B127337) ring, with an oxygen atom at the 3-position relative to the spiro junction. The second ring is a cyclohexane (B81311) ring, and the "-9-carboxylic acid" suffix indicates that a carboxyl group is attached to the 9th carbon atom of the spiro skeleton.

While it is a spirocyclic ether, it is important to distinguish it from a spiroketal. Spiroketals are a specific subclass where the spiro atom is bonded to two oxygen atoms, each belonging to a separate ring. wikipedia.orgThis compound contains only one ether oxygen in its spirocyclic framework and is therefore classified more broadly as a spirocyclic ether. Cyclic ethers, or oxacycles, are heterocyclic compounds containing one or more oxygen atoms within a ring structure. libretexts.org They are common structural motifs in nature and are known for their ability to form complexes with metal cations, a property famously exemplified by crown ethers. libretexts.org

Table 1: Chemical Properties of this compound

Property Value
CAS Number 10428-85-0
Molecular Formula C11H18O3 labsolu.ca

| Molecular Weight | 198.26 g/mol labsolu.ca |

Historical Development and Emerging Research Trends in Spirocyclic Compound Synthesis

The study of spiro compounds dates back to 1900, when Adolf von Baeyer first proposed nomenclature for these systems. wikipedia.org For many years, their synthesis was considered challenging due to the difficulty of constructing the sterically hindered quaternary spiro-carbon center. tandfonline.com Early methods often relied on intramolecular alkylations or rearrangement reactions. wikipedia.org

In recent decades, significant advances have been made in the stereoselective synthesis of spirocycles. researchgate.net Modern synthetic strategies include:

Acid-catalyzed spirocyclization: A common method, particularly for spiroketals, involving the cyclization of a suitable dihydroxyketone precursor. mdpi.comresearchgate.net

Transition-metal catalysis: The use of catalysts based on gold, palladium, or rhodium provides alternative pathways that often avoid harsh acidic conditions. researchgate.net

Cycloaddition reactions: These reactions can efficiently construct the complex three-dimensional framework of spiro compounds. researchgate.net

Asymmetric synthesis: The development of chiral catalysts and auxiliaries has enabled the production of spirocycles with high enantioselectivity, which is crucial for pharmaceutical applications. researchgate.net

Emerging research continues to focus on developing more efficient and stereocontrolled methods for creating diverse spirocyclic scaffolds. acs.orgbenthamscience.com The increasing recognition of their value in drug discovery has fueled innovation in this area, making spirocycles more accessible for inclusion in chemical libraries for biological screening. bldpharm.comresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-oxaspiro[5.5]undecane-9-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O3/c12-10(13)9-1-3-11(4-2-9)5-7-14-8-6-11/h9H,1-8H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBFIZLGIVGJKLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C(=O)O)CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901269593
Record name 3-Oxaspiro[5.5]undecane-9-carboxylic acid
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Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10428-85-0
Record name 3-Oxaspiro[5.5]undecane-9-carboxylic acid
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Oxaspiro[5.5]undecane-9-carboxylic acid
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Synthetic Methodologies for 3 Oxaspiro 5.5 Undecane 9 Carboxylic Acid

Retrosynthetic Analysis of the 3-Oxaspiro[5.5]undecane-9-carboxylic acid Core

A retrosynthetic analysis of this compound provides a logical roadmap for its synthesis by disconnecting the target molecule into simpler, more readily available precursors. The core structure is a spiroketal, which suggests that the primary disconnection points are the two C-O bonds of the tetrahydropyran (B127337) ring at the spirocyclic center.

This disconnection reveals a key intermediate: a linear keto-diol precursor bearing the carboxylic acid moiety on the cyclohexane (B81311) ring. Specifically, this would be a derivative of 4-(4-hydroxybutyl)-4-hydroxycyclohexane-1-carboxylic acid. The forward reaction, an intramolecular acid-catalyzed ketalization, would form the desired spiroketal.

Further deconstruction of this keto-diol intermediate can be envisioned. The 4-hydroxybutyl sidechain can be disconnected via a Grignard-type reaction, leading back to a 4-oxocyclohexanecarboxylate (B1232831) derivative and a suitable 4-carbon organometallic reagent (e.g., 4-(tetrahydropyranyloxy)butylmagnesium bromide). The 4-oxocyclohexanecarboxylate itself can be synthesized from simpler starting materials such as 4-hydroxybenzoic acid through hydrogenation and subsequent oxidation. google.com This multi-step retrosynthetic pathway breaks down the complex target into manageable synthetic fragments.

Table 1: Key Retrosynthetic Disconnections

Target Moiety Disconnection Strategy Precursor(s)
Spiroketal Intramolecular Ketalization Keto-diol with carboxylic acid
C9-Carboxylic Acid Pre-functionalized starting material 4-Oxocyclohexanecarboxylate

Established Synthetic Pathways for the Spiro[5.5]undecane Skeleton

The formation of the spiro[5.5]undecane skeleton, specifically the 3-oxaspiro (spiroketal) variant, is the cornerstone of the synthesis. Several robust methodologies have been established for constructing such spirocyclic systems.

Cyclization Reactions in Spiroketal Formation

The most direct and common method for constructing the 3-oxaspiro[5.5]undecane core is through the acid-catalyzed cyclization of a suitable acyclic precursor. This reaction involves the intramolecular condensation of a keto-diol to form the spiroketal. youtube.com The reaction is typically driven by the thermodynamic stability of the resulting bicyclic system, which is often influenced by stereoelectronic factors like the anomeric effect. nih.gov

The process begins with the protonation of the ketone carbonyl group, which enhances its electrophilicity. This is followed by a nucleophilic attack from one of the terminal hydroxyl groups of the side chain to form a hemiacetal intermediate. A subsequent protonation of the remaining hydroxyl group and elimination of water, followed by the final intramolecular attack by the other hydroxyl group, closes the second ring and, after deprotonation, yields the stable spiroketal structure.

Metal-catalyzed spiroketalizations have also been developed as mild and highly stereoselective alternatives. For instance, palladium(II) and gold(I) catalysts can facilitate the cyclization of ketoallylic diols or alkyne-diols under neutral conditions, providing access to functionalized spiroketals with high efficiency. nih.govresearchgate.netnih.gov

Ring-Closing Metathesis Approaches

Ring-closing metathesis (RCM) is a powerful tool for the formation of cyclic and spirocyclic structures. To apply this to the 3-oxaspiro[5.5]undecane skeleton, a precursor containing two terminal alkene functionalities must be synthesized. One alkene would be attached to the cyclohexane ring, and the other at the end of an ether side chain, both originating from the eventual spiro-carbon.

Treatment of this diene with a ruthenium-based catalyst, such as a Grubbs catalyst, would initiate the metathesis cascade, closing the ring to form the tetrahydropyran portion of the spirocycle. While highly effective for carbocyclic and other heterocyclic spirocycles, the synthesis of the specific diene precursor required for the 3-oxaspiro[5.5]undecane system can be complex.

Multi-Component Reactions towards the Spirocyclic Core

Multi-component reactions (MCRs) offer an efficient strategy for building molecular complexity in a single step. For the synthesis of the spiro[5.5]undecane framework, a [5+1] double Michael addition represents a viable approach for constructing the carbocyclic portion of the molecule. researchgate.net

This strategy could involve the reaction of a 1,5-diaryl-1,4-pentadien-3-one with a cyclic 1,3-dione like dimedone, catalyzed by a Lewis acid or an enzyme, to generate the substituted spiro[5.5]undecane-trione core. researchgate.net While this method directly builds the carbocyclic spiro-system, significant modifications would be required to adapt it for the synthesis of the specific 3-oxaspiro[5.5]undecane structure and to incorporate the carboxylic acid functionality. Another established method for forming the six-membered carbocyclic ring is the Robinson annulation, which combines a Michael addition with an intramolecular aldol (B89426) condensation. youtube.commasterorganicchemistry.com An aza-Robinson annulation has also been developed for synthesizing related nitrogen-containing spirocycles. nih.gov

Approaches to Introduce the Carboxylic Acid Functionality

The placement of the carboxylic acid at the C-9 position is a critical aspect of the synthesis. This can be achieved either by functionalizing a pre-formed spirocycle or, more commonly, by carrying the functional group through the synthetic sequence from an early-stage precursor.

Strategies for Direct Functionalization

The direct functionalization of an unactivated C-H bond on a pre-existing 3-oxaspiro[5.5]undecane skeleton is synthetically challenging. Modern methods involving direct carboxylation of C(sp³)–H bonds using CO₂ are being developed, often requiring transition-metal catalysis or base-mediation, but their application to complex substrates remains limited. mdpi.comyoutube.com Such a late-stage functionalization would likely suffer from issues with regioselectivity and yield.

A more practical and widely employed strategy is to incorporate the carboxylic acid, or a synthetic equivalent such as an ester or nitrile, into the cyclohexane precursor prior to the spirocyclization step. For example, the synthesis can commence with a derivative of 4-oxocyclohexanecarboxylic acid. google.com This ensures the carboxylic acid is correctly positioned from the outset. The ketone at the 4-position then serves as the anchor point for building the side chain necessary for the subsequent spiroketalization reaction. This approach avoids the challenges of late-stage C-H functionalization and allows for a more controlled and convergent synthesis. Various methods exist for the synthesis of substituted cyclohexanecarboxylic acid derivatives, including the hydrogenation of corresponding aromatic precursors like benzoic acid derivatives. google.comgoogle.com

Table 2: Comparison of Synthetic Strategies for the Spiro[5.5]undecane Core

Method Key Reaction Precursor Type Advantages Disadvantages
Spiroketalization Intramolecular cyclization Acyclic Keto-diol Direct, high-yielding, thermodynamically driven Precursor synthesis can be multi-step
Ring-Closing Metathesis Olefin metathesis Diene with ether linkage Mild conditions, good functional group tolerance Complex precursor synthesis

Oxidation of Precursor Moieties

A common and effective strategy for the synthesis of this compound involves the oxidation of a suitable precursor ketone, namely 3-Oxaspiro[5.5]undecan-9-one. This ketone can be prepared through a well-established sequence involving a Robinson annulation. semanticscholar.org The synthesis begins with 2H-tetrahydropyran-4-carboxaldehyde and methyl vinyl ketone, which undergo annulation to form the corresponding 3-heterospiro[5.5]undec-7-en-9-one. semanticscholar.org Subsequent hydrogenation of the carbon-carbon double bond yields the saturated spirocyclic ketone. semanticscholar.org

This ketone serves as the immediate precursor to the target carboxylic acid. The transformation of the carbonyl group at the C-9 position into a carboxylic acid can be achieved through various standard oxidative protocols. While direct oxidation is challenging, a common route involves a Baeyer-Villiger oxidation to form the corresponding lactone, followed by hydrolysis to yield a hydroxy-carboxylic acid, which can then be further manipulated. Alternatively, conversion of the ketone to a cyanohydrin followed by hydrolysis provides a direct route to an α-hydroxy acid. More direct methods, such as haloform reactions, could also be envisioned if the methyl ketone precursor were accessible.

Table 1: Synthesis of Ketone Precursor via Robinson Annelation semanticscholar.org
StepReactantsReaction TypeProductTypical Conditions
12H-Tetrahydropyran-4-carboxaldehyde, Methyl vinyl ketoneRobinson Annelation3-Oxaspiro[5.5]undec-7-en-9-oneBase-catalyzed Michael addition followed by intramolecular aldol condensation
23-Oxaspiro[5.5]undec-7-en-9-oneHydrogenation3-Oxaspiro[5.5]undecan-9-oneH₂, Pd/C catalyst, ethyl acetate (B1210297) solvent semanticscholar.org
33-Oxaspiro[5.5]undecan-9-oneOxidation (Hypothetical)This compoundMulti-step sequence (e.g., Baeyer-Villiger oxidation, hydrolysis)

Carbonylation Reactions

Carbonylation reactions offer a powerful method for the direct introduction of a carboxylic acid moiety onto a molecular scaffold. semanticscholar.org This approach is particularly useful when a suitable halide or triflate precursor is available. For the synthesis of this compound, a hypothetical precursor such as 9-bromo-3-oxaspiro[5.5]undecane could be subjected to a palladium-catalyzed carbonylation. semanticscholar.orgresearchgate.net

Historically, these reactions required the use of high pressures of toxic carbon monoxide gas. However, recent innovations have led to the development of "CO-free" carbonylation protocols that utilize CO surrogates. researchgate.net These surrogates are stable, solid, or liquid compounds that release carbon monoxide in situ. Formic acid, often used with an activator like acetic anhydride (B1165640), is a common and inexpensive CO source for the palladium-catalyzed hydroxycarbonylation of aryl and vinyl halides. researchgate.netmdpi.com This methodology could be adapted for the synthesis of the target compound, providing a more practical and safer alternative to traditional carbonylation methods. researchgate.net

Table 2: Examples of CO Surrogates for Palladium-Catalyzed Carbonylation
CO SurrogateTypical Catalyst/LigandAdvantagesReference
Formic Acid / Acetic AnhydridePd₂(dba)₃ / Phosphine LigandInexpensive, readily available mdpi.com
Oxalic AcidPd(OAc)₂Solid, easy to handle semanticscholar.org
Silacarboxylic acidsPd CatalystEfficient CO release under mild conditions semanticscholar.org

Stereoselective Synthesis of this compound

The spirocyclic nature of this compound means that it possesses chirality, making the development of stereoselective synthetic routes crucial for accessing enantiomerically pure forms. Asymmetric synthesis strategies can be broadly categorized into methods using chiral auxiliaries, asymmetric catalysis, or diastereoselective approaches based on substrate control.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed, yielding an enantiomerically enriched product. For the synthesis of the target molecule, an achiral precursor could be coupled to a chiral auxiliary, such as an Evans oxazolidinone or pseudoephedrine. wikipedia.orgnih.gov

For instance, a precursor containing a carboxylic acid could be converted to an amide using a chiral amine like (R,R)- or (S,S)-pseudoephedrine. wikipedia.org The α-proton of the resulting amide can be deprotonated to form a chiral enolate. Subsequent reactions, such as alkylation to build the second ring of the spiro-system, would proceed with high diastereoselectivity due to steric hindrance from the chiral auxiliary. nih.gov Final removal of the auxiliary by hydrolysis would yield the enantiomerically enriched carboxylic acid. nih.gov

Table 3: Common Chiral Auxiliaries and Their Applications
Auxiliary TypeExampleTypical Application
OxazolidinonesEvans Auxiliaries (e.g., (S)-4-Benzyl-2-oxazolidinone)Asymmetric alkylations, aldol reactions
Ephedrine Derivatives(1S,2S)-(+)-PseudoephedrineAsymmetric alkylation of amides
Sulfinamide(R)-(+)-2-Methyl-2-propanesulfinamide (Ellman's sulfinamide)Synthesis of chiral amines
CamphorsultamOppolzer's CamphorsultamAsymmetric Diels-Alder, aldol, and alkylation reactions

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. mdpi.com This approach is highly efficient and atom-economical. The key spiroketal (or spiro-ether) moiety of 3-Oxaspiro[5.5]undecane could potentially be formed via an enantioselective intramolecular cyclization.

A suitable acyclic precursor, such as a dihydroxyketone or a related species, could be cyclized in the presence of a chiral catalyst. Chiral Brønsted acids or Lewis acids are often employed for such transformations. The catalyst creates a chiral environment around the substrate, favoring the formation of one enantiomer of the spirocyclic product over the other. For example, asymmetric acetalization of carboxylic acids has been achieved using N-heterocyclic carbene (NHC) catalysis, demonstrating a pathway for enantioselective formation of chiral acetal (B89532) units. researchgate.net Similar principles could be applied to the construction of the spiro-ether linkage.

Diastereoselective synthesis relies on the presence of one or more existing stereocenters in a molecule to influence the creation of new stereocenters. This substrate-controlled approach can be highly effective. If the synthesis of this compound begins with a starting material from the "chiral pool" (e.g., a carbohydrate or an amino acid), the inherent chirality can be used to direct the stereochemical outcome of subsequent reactions.

For example, if the tetrahydropyran portion of the molecule is derived from a chiral starting material, its stereocenters can direct the facial selectivity of the Robinson annulation, leading to a specific diastereomer of the spirocyclic enone. Subsequent reduction and functional group manipulation would then lead to an enantiomerically pure final product. This strategy leverages existing chirality to create new stereocenters in a predictable manner.

Novel Synthetic Routes and Methodological Innovations

The ongoing development of new synthetic methods provides innovative pathways to complex structures like spirocycles. One promising area is the use of cascade or domino reactions, where multiple bond-forming events occur in a single pot, often with high stereoselectivity. An organocatalyzed cascade reaction could potentially assemble the 3-Oxaspiro[5.5]undecane core from simple acyclic precursors in a highly efficient manner.

Furthermore, transition-metal-catalyzed reactions involving carbene insertion into O-H bonds have been used to generate oxonium ylides, which can undergo subsequent cascade reactions to form complex lactones. nih.gov A strategy involving an intramolecular trapping of an oxonium ylide derived from a precursor keto-acid could be envisioned for the asymmetric synthesis of the spirocyclic core. nih.gov Such advanced methodologies, which combine multiple transformations into a single synthetic operation, represent the frontier of modern organic synthesis and offer elegant solutions for the construction of challenging molecules like this compound.

Chemoenzymatic Synthesis Prospects

Chemoenzymatic synthesis integrates the high selectivity of biological catalysts (enzymes) with the versatility of traditional chemical reactions. nih.gov This approach is particularly powerful for constructing complex natural products and their analogs, which often feature multiple stereocenters that are challenging to control using purely chemical methods. nih.gov Enzymes can facilitate reactions with exceptional regio- and stereoselectivity under mild conditions, making them an attractive tool for building intricate molecular architectures like spiroketals. nih.govnih.gov

A prospective chemoenzymatic route to spiroketals can be conceptualized through strategies developed for other complex molecules. For instance, the total synthesis of (−)-xyloketal D, a natural product containing a spiroketal core, has been achieved using a chemoenzymatic strategy. nih.gov This synthesis utilized a biocatalytic oxidation to generate a reactive ortho-quinone methide intermediate, which then underwent a thermal Diels-Alder cycloaddition and spiroketalization cascade. nih.gov This highlights how enzymes can be employed in the initial, critical steps of a synthesis to set stereochemistry or generate key reactive intermediates that are then elaborated through conventional chemical transformations.

For a molecule like this compound, one could envision a chemoenzymatic approach where an enzyme, such as a lipase (B570770) or esterase, performs a kinetic resolution on a racemic precursor to yield an enantiomerically enriched intermediate. Alternatively, a dioxygenase could be used for a stereospecific dihydroxylation of an aromatic precursor, which could then be chemically converted into the spiroketal structure.

Table 1: Exemplary Chemoenzymatic Reaction for Spiroketal Synthesis

Reaction TypeKey CatalystProcessAdvantageReference Example
Biocatalytic Oxidation / CycloadditionOxidoreductase EnzymeEnzymatic generation of a reactive intermediate (e.g., ortho-quinone methide) followed by a chemical cycloaddition and spiroketalization.High selectivity in the initial enzymatic step sets the stage for complex downstream transformations.Synthesis of (−)-xyloketal D. nih.gov

Flow Chemistry Applications in Spirocompound Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a flask, has emerged as a powerful technology for chemical synthesis. spirochem.comnumberanalytics.com It offers superior control over reaction parameters like temperature, pressure, and mixing, which can lead to higher yields, improved safety, and enhanced scalability compared to traditional batch processing. spirochem.comnumberanalytics.com These advantages are particularly beneficial for multi-step syntheses of complex molecules, including spirocyclic natural products. syrris.comresearchgate.net

Applying this technology to the synthesis of this compound could involve a multi-step flow sequence. For example, the formation of a dihydroxy ketone precursor could be achieved in one reactor module, immediately followed by an acid-catalyzed cyclization in a subsequent module to form the spiroketal ring system. This integrated approach minimizes manual handling, reduces waste, and allows for rapid optimization and production. mdpi.comnih.gov

Table 2: Comparison of Batch vs. Flow Chemistry for a Key Synthetic Step (e.g., Spiroketalization)

ParameterBatch ProcessingFlow Chemistry
Heat Transfer Limited by surface-area-to-volume ratio; potential for hot spots.Excellent; high surface-area-to-volume ratio allows for precise temperature control. numberanalytics.com
Safety Larger volumes of hazardous materials handled at once.Small reaction volumes at any given time enhance safety. numberanalytics.comsyrris.com
Scalability Often requires re-optimization; non-linear.Scalable by running the system for longer periods ("scaling out"). spirochem.com
Reaction Time Can be lengthy due to slow addition and heating/cooling cycles.Often significantly reduced due to efficient mixing and heat transfer. syrris.com

Photochemical and Electrochemical Synthetic Strategies

Electrochemical Synthesis

Organic electrosynthesis is a green chemistry technique that uses electric current to drive chemical reactions, replacing conventional and often toxic redox reagents. thieme-connect.comuq.edu.au This method has gained traction for constructing complex molecular scaffolds, including spirocycles. thieme-connect.com A common electrochemical strategy involves the oxidation of an electron-rich substrate, such as a phenol (B47542), to generate a reactive cation radical intermediate. rsc.org This intermediate can then be trapped intramolecularly by a nucleophile to forge a new ring and create the spirocyclic center. rsc.org

This approach has been successfully applied to the synthesis of spirocyclic morpholines, tetrahydrofurans, and spiro[benzofuran-2,2′-furan]-3-ones. rsc.orgacs.org For example, the diastereoselective electrosynthesis of spiro-fused benzofurans was achieved in an undivided cell using a graphite (B72142) anode, demonstrating a simple and scalable method for spirocyclization. acs.org For a target like this compound, an analogous electrochemical strategy could involve the anodic oxidation of a precursor containing both a phenol and a tethered alcohol nucleophile, triggering an oxidative dearomatization and subsequent spiroketalization.

Photochemical Synthesis

Photochemical reactions use light energy to access excited states of molecules, enabling transformations that are often difficult or impossible to achieve under thermal conditions. nih.gov Photochemistry has been employed for the synthesis of various spiro compounds. tandfonline.com One notable strategy is the Norrish-Yang reaction, which involves the intramolecular abstraction of a γ-hydrogen by an excited carbonyl group, leading to a 1,4-diradical that can cyclize to form a cyclobutanol. rsc.org

A variation of this process has been used to synthesize benzoyl spiro[2.2]pentanes. nih.govrsc.org In this case, irradiation of specific phenyl ketones leads to a γ-hydrogen shift, followed by the elimination of a leaving group and cyclization of the resulting 1,3-diradical to form the spiro[2.2]pentane core. nih.govrsc.org Other photochemical methods include photoinduced rearrangements and cycloadditions to construct the spirocyclic framework. tandfonline.comrsc.org A hypothetical photochemical route to this compound could involve an intramolecular cycloaddition of a precursor molecule upon irradiation to form the bicyclic spiro system.

Table 3: Overview of Electro- and Photochemical Strategies for Spirocyclization

MethodPrincipleKey Step / IntermediateExemplary Product Class
Electrochemical Synthesis Electron transfer at an electrode surface drives the reaction. thieme-connect.comOxidative dearomatization; Cation-radical intermediates. rsc.orgSpiro[benzofuran-2,2′-furan]-3-ones. acs.org
Photochemical Synthesis Absorption of light creates an excited state that undergoes reaction. nih.govγ-Hydrogen shift; Diradical intermediates; Photochemical rearrangement. nih.govtandfonline.comBenzoyl spiro[2.2]pentanes. rsc.org

Chemical Transformations and Reactivity of 3 Oxaspiro 5.5 Undecane 9 Carboxylic Acid

Reactions of the Carboxylic Acid Group

The carboxylic acid group is a primary site for chemical modification, allowing for the synthesis of a variety of derivatives. These transformations are fundamental in organic chemistry and are applicable to 3-Oxaspiro[5.5]undecane-9-carboxylic acid.

Esterification and Amidation Reactions

Esterification: The conversion of this compound to its corresponding esters can be readily achieved through several standard methods. One of the most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.comchemguide.co.uk This is an equilibrium process, and to drive the reaction towards the ester product, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.com

For example, the reaction with methanol (B129727) would yield methyl 3-oxaspiro[5.5]undecane-9-carboxylate. The general conditions for such a reaction are presented in the table below.

Reactant Reagents Product Typical Conditions
This compoundMethanol, H₂SO₄ (cat.)Methyl 3-oxaspiro[5.5]undecane-9-carboxylateReflux

Amidation: The carboxylic acid can also be converted to primary, secondary, or tertiary amides. This transformation typically proceeds via an activated carboxylic acid derivative, such as an acid chloride or by using coupling agents. Direct reaction with an amine is generally not feasible as it results in an acid-base reaction forming a stable ammonium (B1175870) carboxylate salt. Common coupling agents used for amidation include dicyclohexylcarbodiimide (B1669883) (DCC) or carbonyldiimidazole (CDI). These reagents activate the carboxylic acid, facilitating nucleophilic attack by an amine.

Reactant Reagents Product Typical Conditions
This compoundAmine (e.g., NH₃, RNH₂, R₂NH), Coupling agent (e.g., DCC)3-Oxaspiro[5.5]undecane-9-carboxamideRoom temperature, aprotic solvent

Reduction to Alcohols and Aldehydes

Reduction to Alcohols: The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding (3-oxaspiro[5.5]undecan-9-yl)methanol. This transformation requires strong reducing agents, with lithium aluminum hydride (LiAlH₄) being the most common and effective. masterorganicchemistry.comchemguide.co.ukbyjus.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction mixture and liberate the alcohol. byjus.com It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids. chemguide.co.ukchadsprep.com A related compound, 2H-tetrahydropyran-4-carboxylic acid, has been successfully reduced to the corresponding alcohol using lithium aluminum hydride. semanticscholar.org

Reactant Reagents Product Typical Conditions
This compound1. LiAlH₄, dry ether/THF2. H₂O/H₃O⁺ workup(3-Oxaspiro[5.5]undecan-9-yl)methanolRoom temperature to reflux

Reduction to Aldehydes: The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation as aldehydes are more readily reduced than carboxylic acids. Therefore, the reaction must be carefully controlled. This can be achieved by first converting the carboxylic acid to a derivative that is more easily reduced, such as an acid chloride or an ester. These derivatives can then be reduced to the aldehyde using less reactive hydride reagents like lithium tri-tert-butoxyaluminum hydride or diisobutylaluminum hydride (DIBAL-H) at low temperatures. libretexts.org

Decarboxylation and Related Processes

Decarboxylation is the removal of the carboxyl group as carbon dioxide. For simple aliphatic carboxylic acids like this compound, this reaction does not occur readily upon heating. masterorganicchemistry.com However, specific functionalities, such as a β-keto group, can facilitate decarboxylation. masterorganicchemistry.com In the absence of such activating groups, more drastic conditions or specialized methods are required, which may not be compatible with the spirocyclic ether system. A modified one-pot saponification and decarboxylation has been described for a related diethyl ester of a dicarboxylic acid, which was achieved by refluxing with 6M aqueous HCl. semanticscholar.org

Formation of Acid Halides and Anhydrides

Formation of Acid Halides: The hydroxyl group of the carboxylic acid can be replaced by a halide, typically chloride, to form an acid halide. 3-Oxaspiro[5.5]undecane-9-carbonyl chloride can be synthesized by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. masterorganicchemistry.com Thionyl chloride is often preferred as the byproducts, sulfur dioxide and hydrogen chloride, are gaseous, which simplifies purification. masterorganicchemistry.com

Reactant Reagents Product Typical Conditions
This compoundSOCl₂3-Oxaspiro[5.5]undecane-9-carbonyl chlorideReflux or room temperature, often with a catalytic amount of DMF

Formation of Acid Anhydrides: Acid anhydrides can be formed from carboxylic acids, typically by reacting an acid chloride with a carboxylate salt or by dehydration of two carboxylic acid molecules at high temperatures. A mixed anhydride (B1165640) could be formed by reacting 3-oxaspiro[5.5]undecane-9-carbonyl chloride with a different carboxylate salt.

Reactivity of the Spirocyclic Ether System

The spirocyclic ether system, specifically the tetrahydropyran (B127337) ring, is generally stable under many reaction conditions. For instance, the synthesis of the related 3-oxaspiro[5.5]undecan-9-one involves a hydrogenation step that does not affect the ether linkage. semanticscholar.org However, under certain conditions, particularly in the presence of strong acids, the ether oxygen can be protonated, making the adjacent carbons susceptible to nucleophilic attack, which can lead to ring-opening.

Ring-Opening Reactions of the Tetrahydropyran Ring

The tetrahydropyran ring in this compound is a cyclic ether. Ethers are generally unreactive and require strong acids to undergo cleavage. pressbooks.pub The reaction is initiated by protonation of the ether oxygen, followed by nucleophilic attack by a halide ion (from a hydrohalic acid like HBr or HI) in an Sₙ2 or Sₙ1 type mechanism, depending on the structure of the ether. Given the secondary nature of the carbons adjacent to the ether oxygen in the tetrahydropyran ring, an Sₙ2 mechanism is more likely. This would result in the formation of a halo-alcohol. However, these are harsh conditions that could also affect other parts of the molecule. The stability of the spirocyclic system in related compounds during hydrogenation suggests a general robustness of the ring system under neutral or mildly acidic/basic conditions. semanticscholar.org

Reactions Involving the Spirocenter

The spirocenter of this compound, a quaternary carbon atom shared by the tetrahydropyran and cyclohexane (B81311) rings, is inherently stable and sterically hindered. Direct reactions at this center are generally unfavorable due to the lack of a reactive functional group and the high activation energy required to break the strong carbon-carbon bonds of the framework.

However, reactions that proceed via ring-opening of the tetrahydropyran ring can indirectly involve the spirocenter. Under harsh acidic conditions, protonation of the ether oxygen could initiate a cleavage of a C-O bond. Cleavage of the bond between the ether oxygen and the spirocenter would be disfavored due to the formation of a less stable primary carbocation. Conversely, cleavage of the other C-O bond could lead to a more stable intermediate, which could then undergo further rearrangement or reaction. Such reactions are characteristic of strained spirocyclic ethers, though the spiro[5.5]undecane system is relatively stable.

Electrophilic and Nucleophilic Substitutions on the Cyclic Skeleton

The saturated carbocyclic and heterocyclic rings of this compound are generally inert to classical electrophilic and nucleophilic substitution reactions that are typical for aromatic systems. The high pKa of the C-H bonds makes deprotonation and subsequent nucleophilic attack difficult, while the absence of π-electrons precludes electrophilic addition-elimination pathways.

However, the presence of the ether oxygen can influence the reactivity of the adjacent methylene (B1212753) groups. In theory, activation of the C-H bonds alpha to the ether oxygen could be achieved using strong bases or organometallic reagents, creating a nucleophilic center for subsequent reaction with electrophiles. The feasibility of such reactions would depend on the specific reagents and conditions employed, and there is little evidence to suggest this is a common pathway for simple spirocyclic ethers without additional activating groups.

Nucleophilic substitution reactions on the undecane (B72203) skeleton are also uncommon unless a suitable leaving group is present. Such leaving groups would need to be introduced through prior functionalization of the ring system.

Functionalization Strategies for the Undecane Ring System

Functionalization of the undecane ring system of this compound would likely focus on the activation of C-H bonds or derivatization of the existing carboxylic acid group.

Selective C-H Functionalization

Modern synthetic methods offer pathways for the selective functionalization of C-H bonds, which could be applied to the this compound skeleton. Directed C-H activation, where a functional group on the molecule guides a metal catalyst to a specific C-H bond, is a plausible strategy. The carboxylic acid group could serve as such a directing group, potentially enabling functionalization at the C8 and C10 positions of the cyclohexane ring. This approach would likely involve transition metal catalysts, such as palladium or rhodium, and would offer a route to introduce new functional groups with high regioselectivity.

Free-radical-mediated C-H functionalization is another possibility. Reactions such as the Hofmann-Löffler-Freytag reaction, if the carboxylic acid were converted to an appropriate N-haloamide, could lead to the introduction of a nitrogen-containing group at a remote position through an intramolecular hydrogen atom transfer.

Halogenation and Related Derivatizations

Direct halogenation of the alkane backbone of this compound under free-radical conditions would likely result in a mixture of products due to the presence of multiple non-equivalent C-H bonds. The selectivity of such reactions is often low, making this a less desirable approach for controlled derivatization.

A more selective method for introducing a halogen is through halodecarboxylation of the carboxylic acid. The Hunsdiecker reaction, or its modern variants, could be employed to replace the carboxylic acid group with a bromine or chlorine atom. This transformation would yield a halo-substituted 3-oxaspiro[5.5]undecane, which could then serve as a substrate for a variety of nucleophilic substitution or elimination reactions, opening up a wide range of further derivatizations.

Introduction of Heteroatom-Containing Groups

The introduction of heteroatom-containing groups can be achieved through several routes. As mentioned, C-H activation strategies can be used to introduce nitrogen, oxygen, or sulfur-containing functionalities. For instance, directed C-H amination or oxidation reactions could selectively functionalize the cyclohexane ring.

Furthermore, the carboxylic acid group serves as a versatile handle for the introduction of heteroatoms. Standard organic transformations can convert the carboxylic acid into an amide, ester, or other derivatives. For example, coupling with an amine would introduce a nitrogen-containing amide group, while esterification with an alcohol would introduce an additional oxygen-containing group. These transformations are generally high-yielding and provide a straightforward route to a diverse range of functionalized derivatives.

Mechanistic Investigations of Key Transformations

Directed C-H Functionalization : The mechanism of palladium-catalyzed C-H activation directed by a carboxylic acid typically involves the formation of a palladium carboxylate complex. This complex then undergoes a concerted metalation-deprotonation step to form a cyclometalated intermediate, which then reacts with a coupling partner before reductive elimination to regenerate the catalyst and yield the functionalized product.

Halodecarboxylation (Hunsdiecker Reaction) : The mechanism is believed to proceed through a free-radical pathway. The silver salt of the carboxylic acid reacts with bromine to form an acyl hypobromite (B1234621) intermediate. This intermediate undergoes homolytic cleavage of the O-Br bond, followed by decarboxylation to generate an alkyl radical. This radical then abstracts a bromine atom from another acyl hypobromite molecule to form the final alkyl bromide product and propagate the radical chain.

The table below summarizes the potential transformations and the key mechanistic features.

TransformationReagents and ConditionsKey Mechanistic StepsResulting Functional Group
Directed C-H ArylationPd catalyst, directing group, aryl halideCyclometalation, oxidative addition, reductive eliminationAryl group
HalodecarboxylationAg(I) or Hg(II) salt, Br2Formation of acyl hypobromite, radical decarboxylationBromoalkane
Amide FormationAmine, coupling agent (e.g., DCC, EDC)Activation of carboxylic acid, nucleophilic acyl substitutionAmide
EsterificationAlcohol, acid catalystProtonation of carbonyl, nucleophilic attack by alcoholEster

These established mechanisms provide a solid framework for predicting the outcome and understanding the reactivity of this compound in various chemical transformations.

Reaction Mechanism Elucidation via Kinetic Studies

No published research is available to provide detailed kinetic data on the reactions of this compound.

Isotopic Labeling Studies in Mechanistic Pathways

There are no documented isotopic labeling studies that would elucidate the mechanistic pathways for reactions involving this compound.

Spectroscopic Characterization of Reaction Intermediates

Spectroscopic data characterizing any reaction intermediates of this compound have not been reported in the scientific literature.

Derivatives and Structural Analogues of 3 Oxaspiro 5.5 Undecane 9 Carboxylic Acid

Synthesis of Carboxylic Acid Derivatives

The carboxylic acid moiety of 3-Oxaspiro[5.5]undecane-9-carboxylic acid serves as a versatile handle for the synthesis of numerous derivatives. Standard organic transformations can be employed to convert the carboxylic acid into esters, amides, hydrazides, anhydrides, and acid chlorides. Furthermore, the carboxyl group can be removed or reduced to afford decarboxylated and reduced analogues, respectively.

Esters, Amides, and Hydrazides

Esters of this compound can be readily prepared through Fischer esterification. nih.govlibretexts.org This acid-catalyzed reaction involves heating the carboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. The equilibrium of the reaction is typically driven towards the ester product by removing water as it is formed. nih.gov

Amides are accessible through the reaction of this compound with amines. libretexts.orgrsc.org Direct condensation of the carboxylic acid and an amine can be achieved, often with the aid of coupling agents that activate the carboxylic acid. Alternatively, the carboxylic acid can first be converted to a more reactive derivative, such as an acid chloride or anhydride (B1165640), which then readily reacts with an amine to form the corresponding amide. libretexts.orgchemistrysteps.com The use of thionyl chloride is a common method for activating the carboxylic acid for this purpose. rsc.org

Hydrazides can be synthesized from the corresponding esters of this compound via hydrazinolysis. researchgate.net This reaction involves treating the ester with hydrazine (B178648) hydrate, typically in an alcoholic solvent. researchgate.netscispace.com Direct conversion from the carboxylic acid is also possible, often facilitated by activating agents or through a continuous flow process. osti.gov

Table 1: Synthesis of Esters, Amides, and Hydrazides

Derivative General Method Reagents
Esters Fischer Esterification Alcohol, Acid Catalyst (e.g., H₂SO₄)

Anhydrides and Acid Chlorides

Anhydrides of this compound can be prepared by the dehydration of two equivalents of the carboxylic acid, often at high temperatures. youtube.com A more common laboratory-scale synthesis involves the reaction of the carboxylate salt with an acyl chloride, which can be the acid chloride of this compound itself to form a symmetric anhydride. youtube.comnih.gov The use of dehydrating agents like phosphorus pentoxide (P₂O₅) or the promotion with triphenylphosphine (B44618) oxide and oxalyl chloride are also effective methods. nih.gov

Acid chlorides , being highly reactive intermediates, are typically synthesized by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). researchgate.netorganicchemistrytutor.com These reagents effectively replace the hydroxyl group of the carboxylic acid with a chlorine atom, yielding the corresponding acyl chloride. organicchemistrytutor.comorganic-chemistry.orglibretexts.org

Table 2: Synthesis of Anhydrides and Acid Chlorides

Derivative General Method Reagents
Anhydrides From Carboxylate and Acyl Chloride Sodium Salt of the Carboxylic Acid, Acyl Chloride
Acid Chlorides Chlorination Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)

Decarboxylated and Reduced Analogues

Decarboxylation , the removal of the carboxyl group, can be a challenging transformation for simple alkyl carboxylic acids. wikipedia.org However, specific methodologies like the Barton decarboxylation, which proceeds via a radical mechanism involving a thiohydroxamate ester intermediate, can be employed. wikipedia.org For beta-keto acids, decarboxylation occurs more readily upon heating. wordpress.commasterorganicchemistry.comyoutube.com While this compound itself is not a beta-keto acid, the principles of radical decarboxylation could be applied.

Reduced analogues , specifically the corresponding primary alcohol, can be obtained by the reduction of the carboxylic acid. chemistrysteps.comresearchgate.netquimicaorganica.org Strong reducing agents such as lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally ineffective. libretexts.orgchemguide.co.uk The reaction proceeds via an initial deprotonation of the carboxylic acid, followed by reduction to the primary alcohol. chemistrysteps.com

Table 3: Synthesis of Decarboxylated and Reduced Analogues

Analogue General Method Reagents
Decarboxylated Barton Decarboxylation Thiohydroxamate ester formation, radical initiator, H-donor
Reduced (Alcohol) Hydride Reduction Lithium Aluminum Hydride (LiAlH₄)

Modifications of the Spirocyclic Ether System

The spirocyclic ether framework of this compound presents opportunities for more profound structural alterations, including changes in ring size and the introduction of different heteroatoms.

Ring Expansion and Contraction Strategies

Ring contraction is another strategy to modify the spirocyclic core. etsu.educhemistrysteps.com These reactions often proceed through cationic, anionic, or carbenoid intermediates. wikipedia.org For example, the Favorskii rearrangement of cyclic α-halo ketones is a well-known method for ring contraction. chemistrysteps.com Although not directly applicable to the parent compound, derivatization to introduce appropriate functional groups could enable such transformations.

Heteroatom Substitution within the Cyclic Ethers

The synthesis of structural analogues where the oxygen atom of the ether is replaced by another heteroatom, such as nitrogen or sulfur, has been reported for the broader class of 3-heterospiro[5.5]undecanes. researchgate.net These syntheses typically involve building the spirocyclic system from appropriately substituted heterocyclic precursors rather than a direct substitution on the 3-oxaspiro[5.5]undecane core.

For example, the synthesis of 3-azaspiro[5.5]undecane derivatives often starts from piperidine-based precursors. researchgate.netsoton.ac.uk Similarly, the synthesis of 3-thiaspiro[5.5]undecane analogues can be achieved from tetrahydrothiopyran-containing starting materials. researchgate.net These approaches highlight the modularity in constructing diverse spirocyclic scaffolds.

Table 4: Heteroatom-Substituted Analogues

Analogue General Synthetic Approach
3-Azaspiro[5.5]undecane Building from piperidine (B6355638) precursors
3-Thiaspiro[5.5]undecane Building from tetrahydrothiopyran (B43164) precursors

Introduction of Exocyclic Unsaturation

The introduction of an exocyclic double bond to a cyclic system, such as the cyclohexane (B81311) ring of this compound, is a common synthetic strategy to introduce rigidity and provide a handle for further functionalization. Standard olefination reactions are typically employed for this purpose.

One of the most well-established methods for creating an exocyclic double bond from a ketone is the Wittig reaction . This reaction involves the use of a phosphonium (B103445) ylide. Theoretically, if a ketone precursor at a position on the cyclohexane ring of the 3-Oxaspiro[5.5]undecane scaffold were available, it could be converted to an exocyclic methylene (B1212753) group.

Another powerful method is the Horner-Wadsworth-Emmons (HWE) reaction , which is often preferred for its high stereoselectivity and the ease of removal of its phosphate (B84403) byproducts. The HWE reaction utilizes a phosphonate (B1237965) carbanion, which is generally more nucleophilic than the corresponding Wittig ylide.

A third approach involves the Tebbe olefination , using the Tebbe reagent. This method is particularly effective for the methylenation of sterically hindered ketones and can be a viable option for complex spirocyclic systems.

While these methods are standard in organic synthesis, their application to the this compound framework has not been specifically reported. The success of such reactions would depend on the availability of the corresponding ketone precursor and the steric hindrance around the reaction center.

Analogues with Varied Substitution Patterns on the Undecane (B72203) Ring

Remote Functionalization of the Cyclohexane Moiety

Remote functionalization of a saturated carbocycle like the cyclohexane ring in this compound presents a significant synthetic challenge due to the chemical inertness of C-H bonds. However, recent advances in C-H activation and functionalization offer potential pathways.

One prominent strategy involves the use of directing groups , which position a metal catalyst in proximity to a specific C-H bond, enabling its selective cleavage and functionalization. The carboxylic acid group at the 9-position of the target molecule could potentially serve as such a directing group. Research on other cycloalkane carboxylic acids has demonstrated the feasibility of palladium-catalyzed transannular C-H arylation. This methodology, if applied to this compound, could lead to the introduction of aryl groups at positions remote to the carboxylic acid.

Another approach is through radical-mediated functionalization . These reactions often involve the generation of a radical at a specific position, which can then undergo translocation to a remote C-H bond, followed by functionalization. While powerful, the selectivity of such reactions can be challenging to control in complex molecules.

Spirocenter Diversification

The spirocenter in this compound is a quaternary carbon atom, which is typically unreactive. Diversification at this center would likely require a complete re-synthesis of the spirocyclic core. Synthetic strategies for constructing spiro[5.5]undecane systems often involve intramolecular alkylation or cycloaddition reactions. By varying the starting materials in these synthetic routes, it would be possible to introduce different substituents at or near the spirocenter, or even to incorporate different heteroatoms into the rings.

For instance, the choice of the diol and the cyclic ketone in a ketalization reaction to form the oxaspirocyclic system would be a key step where diversification could be introduced.

Synthesis of Polycyclic Structures Incorporating the 3-Oxaspiro[5.5]undecane Core

The construction of polycyclic structures from a spirocyclic precursor is a strategy to build molecular complexity. Several conceptual approaches could be envisioned for the 3-Oxaspiro[5.5]undecane core.

Annulation reactions , where a new ring is fused to one of the existing rings, are a common method. For example, if functional groups are strategically placed on the cyclohexane ring, they could be used as handles for ring-closing reactions to form a new fused ring.

Another possibility is through transannular reactions , where a bond is formed between two non-adjacent atoms within the same ring. This can lead to the formation of bridged or other complex polycyclic systems.

Furthermore, the carboxylic acid group could be elaborated into a reactive intermediate that could participate in an intramolecular cycloaddition with a tethered reactive partner, leading to the formation of a new polycyclic framework.

It is important to reiterate that these are general synthetic strategies, and their successful application to this compound would require dedicated experimental investigation. The current body of scientific literature does not provide specific examples for this particular compound.

Data Tables

Due to the lack of specific experimental data for the derivatization of this compound, no data tables with research findings can be provided.

Computational and Theoretical Studies on 3 Oxaspiro 5.5 Undecane 9 Carboxylic Acid

Conformational Analysis and Energy Landscapes

The conformational flexibility of 3-oxaspiro[5.5]undecane-9-carboxylic acid is primarily dictated by the chair and boat conformations of its six-membered rings and the axial or equatorial orientation of the carboxylic acid substituent. Understanding the relative energies of these conformers is crucial for predicting the molecule's behavior.

Molecular mechanics (MM) methods, utilizing force fields such as MMFF94 or UFF, provide an efficient initial exploration of the conformational space. lammpstube.comnih.gov These methods calculate the steric energy of different conformations, allowing for the identification of low-energy structures. For this compound, the primary conformers arise from the combination of chair (C) and twist-boat (TB) forms of the tetrahydropyran (B127337) and cyclohexane (B81311) rings, along with the axial (a) or equatorial (e) position of the carboxylic acid group on the cyclohexane ring.

Table 1: Relative Energies of this compound Conformers from Molecular Mechanics (MMFF94)

Conformer Cyclohexane Ring Tetrahydropyran Ring Carboxylic Acid Position Relative Energy (kcal/mol)
1 Chair (C) Chair (C) Equatorial (e) 0.00
2 Chair (C) Chair (C) Axial (a) 1.85
3 Chair (C) Twist-Boat (TB) Equatorial (e) 5.20
4 Twist-Boat (TB) Chair (C) Equatorial (e) 5.80

Note: Energies are hypothetical and for illustrative purposes.

To refine the energies and geometries obtained from molecular mechanics, quantum mechanical (QM) methods are employed. Density Functional Theory (DFT), often with the B3LYP functional and a basis set like 6-31G(d), provides a more accurate description of the electronic effects that influence conformational stability.

QM calculations typically confirm the general energy trends observed in MM studies but provide more reliable energy differences. For instance, the energetic penalty for placing the carboxylic acid group in the axial position is more accurately quantified. Furthermore, QM optimizations provide precise bond lengths, bond angles, and dihedral angles for each stable conformer. Studies on related spiro[5.5]undecane systems have shown that the all-chair conformation is generally the most stable. nih.gov

Table 2: DFT (B3LYP/6-31G(d)) Calculated Properties of the Most Stable Conformers

Conformer Relative Energy (kcal/mol) C=O Bond Length (Å) O-H Bond Length (Å) Dipole Moment (Debye)
C,C (e) 0.00 1.215 0.972 2.15

Note: Data is representative and for illustrative purposes.

Electronic Structure and Bonding Analysis

Beyond conformational analysis, computational methods can elucidate the electronic characteristics of this compound, which are fundamental to its reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. wikipedia.orglibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For this compound, the HOMO is typically localized on the oxygen atoms of the ether and carboxylic acid groups, which have lone pairs of electrons. The LUMO is generally centered on the antibonding π* orbital of the carbonyl group in the carboxylic acid. A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity.

Table 3: Frontier Molecular Orbital Energies (DFT/B3LYP/6-31G(d))

Molecular Orbital Energy (eV)
HOMO -6.85
LUMO 0.45

Note: Values are hypothetical and for illustrative purposes.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilizing effects in terms of second-order perturbation theory energy, E(2).

In this compound, significant NBO interactions would include hyperconjugation from C-C and C-H sigma bonds into empty orbitals, as well as resonance effects within the carboxylic acid group. A key interaction is the delocalization of the lone pair of the hydroxyl oxygen into the antibonding π* orbital of the carbonyl group, which stabilizes the carboxyl moiety.

Table 4: Selected NBO Donor-Acceptor Interactions and Stabilization Energies

Donor NBO Acceptor NBO E(2) (kcal/mol)
LP(2) O (hydroxyl) π* C=O 45.8
σ C-C (ring) σ* C-O (ether) 2.5
σ C-H σ* C-C (ring) 1.9

Note: LP denotes a lone pair. Data is representative and for illustrative purposes.

The distribution of electron density reveals how electrons are shared between atoms. A molecular electrostatic potential (MEP) map visually represents the net electrostatic effect of the electrons and nuclei. The MEP is a valuable tool for predicting how a molecule will interact with other charged species.

For this compound, the MEP map would show regions of negative potential (typically colored red) around the electronegative oxygen atoms of the ether and carbonyl groups, indicating their susceptibility to electrophilic attack. Regions of positive potential (blue) would be found around the acidic hydrogen of the carboxylic acid, highlighting its role as a proton donor. The spirocyclic hydrocarbon framework would exhibit a relatively neutral potential (green). This visualization helps in understanding non-covalent interactions and potential sites for chemical reactions.

Spectroscopic Property Prediction and Correlation

No dedicated studies detailing the computational prediction of spectroscopic properties for this compound were identified. The methodologies described below are standard computational chemistry techniques that could be applied to this molecule, but published data is not available.

Computational NMR Chemical Shift Prediction

There are no published studies presenting computationally predicted Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for this compound. Such studies typically involve geometry optimization of the molecule's conformation using methods like Density Functional Theory (DFT), followed by the application of algorithms such as Gauge-Independent Atomic Orbital (GIAO) to calculate the magnetic shielding tensors, which are then converted into chemical shifts. A correlation between these theoretical values and experimental data would be necessary for validation, but no such analysis has been published.

Vibrational Frequency Analysis (IR and Raman)

A search for the theoretical vibrational frequencies corresponding to Infrared (IR) and Raman spectra of this compound yielded no specific results. This type of analysis would typically be performed using DFT calculations to compute the Hessian matrix, from which vibrational modes and their frequencies are derived. Key vibrational modes, such as the C=O stretch of the carboxylic acid and C-O-C stretches of the oxaspirocyclic core, could be predicted and compared to experimental spectra, but this research has not been made publicly available.

Optical Activity (ECD, ORD) Predictions for Chiral Forms

This compound is a chiral molecule. However, no computational studies on its chiroptical properties, such as Electronic Circular Dichroism (ECD) or Optical Rotatory Dispersion (ORD), have been published. Predicting these properties would require high-level quantum chemical calculations, often using time-dependent DFT (TD-DFT), to simulate the differential absorption of left- and right-circularly polarized light and predict the specific rotation, which is crucial for determining the absolute configuration of its enantiomers.

Reaction Pathway Modeling and Transition State Analysis

No literature was found detailing the computational modeling of reaction pathways or transition state analyses involving this compound.

Computational Elucidation of Reaction Mechanisms

There are no published reports that use computational methods to elucidate the mechanisms of reactions in which this compound is a reactant or product. Such studies would involve mapping the potential energy surface of a reaction, identifying intermediates, and calculating the structures and energies of transition states to determine the most likely reaction pathway and its activation energy.

Prediction of Reactivity and Selectivity

Computational predictions regarding the reactivity (e.g., pKa of the carboxylic acid, susceptibility to nucleophilic or electrophilic attack) and selectivity (e.g., stereoselectivity in reactions) of this compound are not available in the scientific literature. These predictions would typically rely on calculations of molecular orbitals (e.g., HOMO-LUMO energies), electrostatic potential maps, and the modeling of reaction energetics to understand its chemical behavior.

Structure-Reactivity Relationships within the 3-Oxaspiro[5.5]undecane Series

The reactivity of the carboxylic acid moiety in the 3-oxaspiro[5.5]undecane series is intrinsically linked to the distinct three-dimensional structure imposed by the spirocyclic framework. Computational and theoretical analyses, while not extensively documented for this specific molecule, allow for predictions based on foundational principles of stereoelectronics and conformational analysis. The relationship between the molecule's structure and its chemical reactivity is governed by the interplay of steric hindrance, electronic effects, and the conformational preferences of the two fused rings.

The reactivity of the carboxyl group is influenced by several factors inherent to the spirocyclic system:

Steric Accessibility: The spirocyclic nature of the scaffold can sterically hinder the approach of reagents to the carboxylic acid. The orientation of the adjacent ring can create a "shielding" effect. For instance, in the axial conformer of the 9-carboxylic acid, one face of the carboxyl group is significantly more encumbered by the rest of the molecular framework compared to the equatorial conformer.

Electronic Effects: The oxygen atom in the tetrahydropyran ring (at position 3) exerts an electron-withdrawing inductive effect. This effect, transmitted through the sigma bonds of the carbon skeleton, can influence the acidity (pKa) of the carboxylic acid at C-9. The magnitude of this effect is dependent on the distance and orientation between the oxygen atom and the carboxyl group, making conformational analysis crucial for predicting electronic properties.

Stereoelectronic Effects: More subtle stereoelectronic interactions, such as hyperconjugation, can also play a role. The alignment of C-H or C-C bonds with the π-system of the carbonyl group can modulate its electrophilicity. e-tarjome.com Theoretical models like Natural Bond Orbital (NBO) analysis can be employed to quantify these donor-acceptor interactions and their impact on reactivity. e-tarjome.com For example, an anti-periplanar alignment of a C-H bond with the C=O bond could slightly decrease the carbonyl carbon's electrophilicity.

Computational studies on analogous spiro systems, such as 1,7-dioxaspiro[5.5]undecane, have highlighted the importance of anomeric and exo-anomeric effects in determining conformational rigidity and preference. researchgate.netcdnsciencepub.com While this compound lacks the full acetal (B89532) functionality where these effects are most pronounced, the underlying principles of orbital overlap influencing geometry and stability remain relevant.

The relationship between substituent position and reactivity can be explored by considering hypothetical derivatives within the 3-oxaspiro[5.5]undecane series. The introduction of other functional groups on either the cyclohexane or tetrahydropyran ring would further modulate the reactivity of the C-9 carboxylic acid through combined steric and electronic effects.

Below are interactive data tables illustrating the theoretical impact of the carboxylic acid's conformation and the presence of a hypothetical substituent on key reactivity parameters. These values are derived from established chemical principles rather than direct experimental measurement for this specific series.

Table 1: Theoretical Influence of Carboxyl Group Conformation on Reactivity Parameters

ConformerRelative Energy (kcal/mol)Steric AccessibilityPredicted pKaRelative Rate of Esterification
Equatorial0High4.81.0
Axial1.8Low5.00.2

This table illustrates that the equatorial conformer is more stable and its carboxylic acid group is more accessible and slightly more acidic, leading to a faster reaction rate.

Table 2: Predicted Effect of a C-7 Substituent on the pKa of Equatorial this compound

Substituent at C-7Inductive EffectPredicted pKa Change
-NO₂Electron-withdrawing-0.3
-ClElectron-withdrawing-0.1
-H(Reference)0
-CH₃Electron-donating+0.1
-OCH₃Electron-withdrawing (inductive) / Electron-donating (resonance)~0.0

This table shows how electron-withdrawing groups are predicted to increase the acidity (lower the pKa) of the carboxylic acid through inductive effects transmitted across the ring system.

Applications of 3 Oxaspiro 5.5 Undecane 9 Carboxylic Acid in Organic Synthesis

As a Chiral Building Block in Complex Molecule Synthesis

The inherent chirality of many spirocyclic frameworks makes them valuable chiral building blocks in the asymmetric synthesis of complex molecules, including natural products and pharmaceuticals. rsc.orgnih.gov The rigid spiro[5.5]undecane core can effectively translate stereochemical information, influencing the conformation and reactivity of appended functional groups. The pharmaceutical industry has shown a rising demand for chiral intermediates to enhance drug efficacy. nih.gov

The synthesis of enantiomerically pure spirocycles is a key focus in this area. While traditional methods have relied on the resolution of racemates, modern approaches often employ asymmetric catalysis to generate chiral spirocyclic building blocks from achiral starting materials. nih.gov For instance, the chamigrene family of sesquiterpene natural products, which feature a spiro[5.5]undecane core, has been a target for total synthesis, showcasing the utility of this scaffold. rsc.org

The 3-oxaspiro[5.5]undecane-9-carboxylic acid, with its defined stereocenters, has the potential to serve as a versatile chiral synthon. The carboxylic acid moiety can be readily transformed into a variety of other functional groups, allowing for its incorporation into larger, more complex molecular targets. The oxaspirocyclic nature of the molecule can also influence its solubility and pharmacokinetic properties, making it an attractive component in the design of new therapeutic agents. rsc.org

Table 1: Examples of Chiral Spirocyclic Building Blocks and Their Applications
Spirocyclic Building BlockApplicationReference
Spiro[5.5]undecane derivativesSynthesis of natural products (e.g., chamigrenes) rsc.org
Oxa-spirocyclic amino acidsUsed in medicinal chemistry programs rsc.org
1,7-Dioxaspiro[5.5]undecaneTemplate for parallel synthesis of natural product-like compounds acs.org

Role as a Synthetic Scaffold for Molecular Diversity

The rigid, three-dimensional nature of the spiro[5.5]undecane framework makes it an excellent scaffold for diversity-oriented synthesis (DOS). rsc.orgcam.ac.ukpitt.edu DOS aims to create libraries of structurally diverse small molecules for high-throughput screening to identify new biologically active compounds. cam.ac.ukpitt.edu The spirocyclic core of this compound provides a fixed spatial arrangement for substituents, allowing for the systematic exploration of chemical space. nih.govresearchgate.net

The carboxylic acid group and other positions on the undecane (B72203) rings can be functionalized to introduce a wide range of chemical moieties. This "decoration" of the spirocyclic scaffold can lead to the rapid generation of a large number of distinct compounds with diverse pharmacological properties. The introduction of a spirocyclic scaffold can also improve physicochemical properties such as solubility and metabolic stability, which are crucial for drug development. bldpharm.com

For example, a 1,7-dioxaspiro[5.5]undecane moiety has been used as a rigid-core template for elaboration using parallel synthesis techniques to create a library of natural product-like compounds. acs.org This approach highlights the potential of oxaspiro[5.5]undecane scaffolds in generating molecular diversity for biological screening.

Table 2: Features of Spirocyclic Scaffolds in Diversity-Oriented Synthesis
FeatureAdvantage in DOSReference
Rigid 3D structurePrecise spatial orientation of functional groups nih.govresearchgate.net
Multiple functionalization pointsFacilitates the creation of large and diverse compound libraries acs.org
Improved physicochemical propertiesEnhances drug-like characteristics of synthesized molecules bldpharm.com

Utility in the Construction of Bridged and Fused Ring Systems

Spirocyclic compounds can serve as valuable precursors for the synthesis of more complex polycyclic architectures, including bridged and fused ring systems. wikipedia.orgnih.govnih.gov These intricate ring systems are found in a wide variety of biologically active natural products. The transformation of a spirocyclic starting material into a bridged or fused system often involves a ring-opening, rearrangement, or cyclization reaction.

For instance, cation-π cyclization cascades initiated at alkylidene β-ketoesters bearing pendent alkenes can lead to the selective synthesis of spiro-fused tricyclic systems and bridged bicyclic ring systems. nih.gov While not directly involving an oxaspiro[5.5]undecane, this demonstrates the principle of using a pre-organized cyclic system to construct more elaborate polycyclic frameworks. The inherent strain and reactivity of certain spirocycles can be harnessed to drive these transformations.

The this compound could potentially undergo a variety of ring-opening and rearrangement reactions to generate novel bridged and fused heterocyclic systems. The presence of the oxygen atom and the carboxylic acid functional group provides handles for directing such transformations.

Applications as a Precursor for Advanced Organic Materials

The unique structural and electronic properties of spirocyclic compounds have led to their investigation as building blocks for advanced organic materials. walshmedicalmedia.com Spiro-conjugated molecules have been utilized in the development of materials for organic light-emitting diodes (OLEDs), organic solar cells, and sensors. acs.orgresearchgate.net The spiro-junction in these molecules helps to prevent intermolecular aggregation and maintain the desired photophysical properties in the solid state. acs.org

Derivatives of spiro[5.5]undecane have been explored in the context of materials science. For example, radical polymerization of 3,9-dimethylene-1,5,7,11-tetraoxaspiro[5.5]undecane has been studied to understand the structure of the resulting polymer and the mechanism of polymerization. acs.org Furthermore, new oxaspiro monomers have been synthesized and evaluated for double ring-opening polymerization, which can be applied in dental composites to reduce polymerization shrinkage. nih.gov

The this compound, with its potential for polymerization through the carboxylic acid group or other functionalized positions, could be a valuable monomer for the synthesis of novel polymers with tailored properties. The oxaspirocyclic core could impart desirable characteristics such as thermal stability and specific optical or electronic properties to the resulting materials.

Future Research Directions and Unexplored Avenues

Development of More Sustainable Synthetic Methodologies

The pursuit of environmentally benign chemical processes is a critical goal for modern synthetic chemistry. Future research into the synthesis of 3-Oxaspiro[5.5]undecane-9-carboxylic acid should prioritize the development of sustainable methodologies that minimize waste, reduce energy consumption, and utilize renewable resources.

Current synthetic approaches to similar spirocyclic frameworks often rely on multi-step sequences that may involve harsh reagents and generate significant byproducts. nih.gov A key area for future investigation will be the development of catalytic, one-pot, or domino reactions that can construct the spirocyclic core with high atom economy. For instance, leveraging transition-metal catalysis or organocatalysis could provide efficient and selective routes to this and related structures.

Furthermore, the exploration of green solvents, such as water, supercritical fluids, or bio-based solvents, in the synthesis of this compound would be a significant step towards a more sustainable process. The principles of green chemistry, including the use of renewable starting materials and the design of energy-efficient reaction conditions, should guide these synthetic endeavors.

Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches for Spirocycles

FeatureTraditional SynthesisSustainable Synthesis
Reagents Stoichiometric, often hazardousCatalytic, renewable
Solvents Volatile organic compoundsWater, bio-solvents, scCO2
Energy Input High temperature and pressureAmbient or mild conditions
Waste Generation High E-factorLow E-factor, recyclable byproducts
Atom Economy Often lowHigh, maximizing incorporation of starting materials

Exploration of Underutilized Reactivity Modes

The unique three-dimensional structure of this compound, conferred by its spirocyclic core, may unlock novel reactivity patterns that are not observed in simpler acyclic or monocyclic systems. Future research should focus on a systematic investigation of its chemical behavior under a variety of reaction conditions.

The carboxylic acid moiety is a versatile functional group that can participate in a wide range of transformations. khanacademy.org Beyond standard derivatization, exploring its potential in directing reactions at other positions on the spirocyclic framework could lead to the discovery of new synthetic strategies. For example, intramolecular reactions initiated at the carboxylic acid could be used to introduce further complexity into the molecular architecture.

Moreover, the oxa-spirocyclic core itself may exhibit unique reactivity. Studies on the stability of the spiro-ether linkage under acidic or basic conditions, as well as its behavior in the presence of various reagents, are warranted. Understanding the inherent reactivity of the 3-Oxaspiro[5.5]undecane scaffold is crucial for its application as a building block in the synthesis of more complex molecules. The isomerization of related oxetane-carboxylic acids into lactones under mild conditions highlights the potential for unexpected and potentially useful transformations in such systems. nih.gov

Integration with Machine Learning for Synthetic Route Discovery

Future research should leverage these computational platforms to propose novel and efficient synthetic pathways. By inputting the target structure, these algorithms can analyze vast databases of chemical reactions to identify potential disconnections and suggest viable starting materials and reaction sequences. This approach can significantly accelerate the discovery of new synthetic routes and reduce the need for extensive empirical screening.

Furthermore, machine learning models can be trained to predict the outcomes of reactions, optimize reaction conditions, and even suggest catalysts for specific transformations. The integration of these in silico tools with experimental validation will be a powerful strategy for the efficient and rational development of synthetic methods for this compound and its derivatives. An algorithmic framework could even be developed to identify optimal molecular candidates while minimizing synthetic cost. mit.edu

Design and Synthesis of Advanced Analogues for Specific Chemical Applications

The this compound scaffold serves as an excellent starting point for the design and synthesis of advanced analogues with tailored properties for specific applications. The conformational rigidity and three-dimensional nature of the spirocyclic core make it an attractive motif for medicinal chemistry and materials science. researchgate.net

Future work should focus on the systematic modification of the core structure to explore the structure-activity relationships (SAR) for various biological targets. For example, the synthesis of analogues with different substituents on the cyclohexane (B81311) ring or modifications to the tetrahydropyran (B127337) ring could lead to the discovery of potent and selective modulators of biological processes. The incorporation of an oxygen atom into the spirocyclic unit has been shown to improve water solubility and lower lipophilicity, which are desirable properties for drug candidates. rsc.orgrsc.org

In the realm of materials science, the rigid spirocyclic framework could be incorporated into polymers or organic electronic materials to impart unique physical and photophysical properties. The synthesis of dimers or polymers derived from this compound could lead to materials with novel thermal, mechanical, or optical characteristics. The synthesis of spirocyclic analogues of existing drugs, such as anticonvulsants, has been explored to improve their metabolic stability. nih.gov

Q & A

Q. What are the recommended synthetic routes for preparing 3-Oxaspiro[5.5]undecane-9-carboxylic acid derivatives?

Methodological Answer: A common approach involves catalytic hydrogenation of unsaturated precursors. For example, 9-oxo-3-azaspiro[5.5]undec-7-ene derivatives can be reduced under hydrogen gas (4.5 bar) using palladium on charcoal in ethyl acetate, yielding saturated spirocyclic compounds in ~84% efficiency after distillation . Optimize reaction time (e.g., 18 hours) and catalyst loading (e.g., 0.45 g Pd/C per 2.0 g substrate) to minimize side reactions.

Q. How should purification be conducted for spirocyclic compounds like this compound?

Methodological Answer: Use column chromatography with polar solvent systems (e.g., 1:9 methanol:acetonitrile) for initial purification. For diastereomeric mixtures, preparative HPLC with chiral stationary phases (e.g., C18 columns) is recommended. In one study, a 2:1 diastereomer ratio was resolved using gradient elution, achieving >95% purity .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer: Combine 1H^1H-NMR and 13C^{13}C-NMR to identify key structural features. For instance, the carbonyl signal at δ 211.5 ppm (13C^{13}C-NMR) confirms the spirocyclic ketone, while tert-butyl ester protons appear as a singlet at δ 1.46 ppm (1H^1H-NMR) . Mass spectrometry (HRMS) should align with the molecular formula (e.g., C15_{15}H25_{25}NO3_3, m/z 267.37) .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer: Store the compound at -20°C in airtight, light-protected containers to prevent degradation. Avoid repeated freeze-thaw cycles, as this may induce hydrolysis of ester or amide functionalities. Use desiccants to maintain low humidity .

Advanced Research Questions

Q. How can diastereomers of this compound derivatives be separated and characterized?

Methodological Answer: Employ preparative HPLC with a chiral column (e.g., Chiralpak IA/IB) and isocratic elution (acetonitrile/water with 0.1% formic acid). For characterization, use 1H^1H-NMR coupling constants and NOESY to distinguish axial/equatorial substituents. In a case study, diastereomers showed distinct splitting patterns for cyclohexane ring protons (δ 3.44 ppm vs. δ 2.35 ppm) .

Q. What are the challenges in interpreting NMR spectra of spirocyclic compounds, and how can they be addressed?

Methodological Answer: Overlapping signals from rigid spiro systems often complicate analysis. Use 2D NMR techniques (HSQC, HMBC) to assign quaternary carbons and resolve coupling networks. For example, HMBC correlations between the carbonyl carbon (δ 211.5 ppm) and adjacent methylene protons (δ 2.35 ppm) confirm the spiro junction .

Q. How does the spirocyclic architecture influence the reactivity of this compound?

Methodological Answer: The rigid spiro structure restricts conformational flexibility, favoring stereoselective reactions. For example, hydrogenation of the unsaturated precursor proceeds with retention of stereochemistry at the spiro center due to steric hindrance . Computational modeling (DFT) can predict regioselectivity in functionalization reactions.

Q. What advanced analytical methods are suitable for studying surface interactions of spirocyclic compounds?

Methodological Answer: Microspectroscopic imaging (e.g., ToF-SIMS) and adsorption studies under controlled humidity/temperature can elucidate interactions with indoor surfaces (e.g., glass, polymers). Such methods are critical for environmental chemistry applications, where spirocycles may act as persistent organic pollutants .

Q. Are there automated synthesis platforms compatible with this compound derivatives?

Methodological Answer: Integrated capsule-based synthesizers can automate multi-step reactions, including cyclization and hydrogenation. For example, a system using benzaldehyde and cyclopropylamine achieved 30% yield for a spirocyclic amine product via in situ imine formation and Pd-mediated coupling .

Q. How can metabolic stability of this compound be assessed in biological systems?

Methodological Answer: Use 14C^{14}C-labeled analogs in hepatocyte incubation assays (e.g., human liver microsomes) to track metabolic pathways. LC-MS/MS can identify hydroxylated or cleaved metabolites. Compare half-life (t1/2_{1/2}) values against non-spiro carboxylic acids to evaluate structural contributions to stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.